![molecular formula C7H4ClF2NO4S B6351597 6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide; 95% CAS No. 1357625-46-7](/img/structure/B6351597.png)
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide; 95%
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Overview
Description
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide, or simply 6-CDF-BDS, is a sulfonamide derivative of the benzodioxole family. It is a white crystalline solid with a melting point of 95°C and a purity of 95%. It has a wide range of applications in the field of scientific research and has been studied for its potential uses in drug design and development.
Scientific Research Applications
6-CDF-BDS has been studied for its potential use in drug design and development. It has been used in a variety of scientific research applications, including in the development of novel anticancer agents, anti-inflammatory drugs, and other therapeutic agents. It has also been used in the synthesis of other benzodioxole derivatives, which can be used in a variety of applications, including in the development of drugs for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-CDF-BDS is not yet fully understood. However, it is believed to interact with certain enzymes in the body, resulting in the inhibition of their activity. This inhibition of enzyme activity can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CDF-BDS are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have the potential to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have the potential to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 6-CDF-BDS in lab experiments include its high purity and its ability to be synthesized in a number of different ways. Additionally, it can be used in a variety of scientific research applications, including in the development of novel therapeutic agents. However, there are some limitations to using 6-CDF-BDS in lab experiments. For example, it is not yet fully understood how it interacts with certain enzymes in the body, and its effects on biochemical pathways are still being studied.
Future Directions
The potential future directions for 6-CDF-BDS include further research into its mechanism of action and its effects on biochemical pathways. Additionally, further research into its potential use in the development of novel therapeutic agents and its potential use in the development of drugs for the treatment of neurological disorders is needed. Additionally, further research into its use in the synthesis of other benzodioxole derivatives is needed. Finally, further research into its potential use in the development of drugs for the treatment of cancer and other diseases is needed.
Synthesis Methods
The synthesis of 6-CDF-BDS can be achieved through a number of different methods. The most common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with a chlorosulfonyl chloride. This reaction results in the formation of a sulfonamide derivative with a purity of 95%. Other methods for the synthesis of 6-CDF-BDS include the reaction of the benzodioxole with a sulfonamide or sulfonyl chloride, and the reaction of the benzodioxole with a sulfonyl fluoride.
properties
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c8-3-1-4-5(15-7(9,10)14-4)2-6(3)16(11,12)13/h1-2H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZISOUPMUVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
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